Bombesin,4-L-tyrosine-
Description
Properties
Molecular Formula |
C74H108N24O19S |
|---|---|
Molecular Weight |
1669.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C74H108N24O19S/c1-36(2)26-50(70(114)91-45(62(78)106)23-25-118-6)95-71(115)53(29-41-32-81-35-86-41)89-60(105)34-85-73(117)61(37(3)4)98-63(107)38(5)87-69(113)52(28-40-31-83-44-11-8-7-10-43(40)44)97-68(112)49(18-21-56(76)101)94-72(116)54(30-57(77)102)90-59(104)33-84-64(108)51(27-39-13-15-42(99)16-14-39)96-65(109)46(12-9-24-82-74(79)80)92-67(111)48(17-20-55(75)100)93-66(110)47-19-22-58(103)88-47/h7-8,10-11,13-16,31-32,35-38,45-54,61,83,99H,9,12,17-30,33-34H2,1-6H3,(H2,75,100)(H2,76,101)(H2,77,102)(H2,78,106)(H,81,86)(H,84,108)(H,85,117)(H,87,113)(H,88,103)(H,89,105)(H,90,104)(H,91,114)(H,92,111)(H,93,110)(H,94,116)(H,95,115)(H,96,109)(H,97,112)(H,98,107)(H4,79,80,82)/t38-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,61-/m0/s1 |
InChI Key |
QORXQELQSJVKIL-XLSKZGPMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Amino Acid Assembly
Studies uniformly employ Rink Amide resin for C-terminal amidation, with a standard substitution range of 0.4–0.7 mmol/g. The sequence DOTA-Pro-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ exemplifies the incorporation of 4-L-tyrosine during chain elongation. Coupling reactions utilize hydroxybenzotriazole (HOBt) or hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) activators in dimethylformamide (DMF), with 20% piperidine for Fmoc deprotection.
Table 1: Representative SPPS Conditions for Bombesin Analogues
Strategic Incorporation of DOTA Chelators
For radiolabeling applications, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is conjugated at the N-terminus via on-resin coupling. Source details a protocol where 6 equivalents of DOTA-tris(tBu)-ester are activated with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and diisopropylethylamine (DIPEA), achieving >95% coupling efficiency within 4 hours. This step is critical for subsequent metallation with diagnostic isotopes like ⁶⁴Cu or ⁶⁸Ga.
Purification and Quality Control
Crude peptide mixtures undergo reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate Bombesin,4-L-tyrosine- from deletion sequences and side products.
Gradient Optimization for Peptide Isolation
Source reports using a Macherey-Nagel Nucleodur C18 column (250 × 4.6 mm, 5 µm) with a 0.1% trifluoroacetic acid (TFA)/acetonitrile gradient (5%–50% over 30 minutes) at 1 mL/min. Under these conditions, Bombesin,4-L-tyrosine- elutes at 14.54 minutes, achieving baseline separation from impurities. Preparative-scale purifications employ wider columns (21 × 250 mm) with fraction collection triggered by UV absorbance at 220 nm.
Table 2: HPLC Parameters Across Studies
Mass Spectrometric Confirmation
Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-TOF) verify molecular weight integrity. For DOTA-conjugated Bombesin,4-L-tyrosine-, observed masses align with theoretical calculations (e.g., 2042.28 Da for C₉₆H₁₅₄N₂₈O₂₈S₂). Discrepancies >0.1 Da trigger reanalysis, ensuring batch consistency.
Radiolabeling and Conjugation Techniques
Post-synthetic modifications enable the use of Bombesin,4-L-tyrosine- in targeted radiotherapy and imaging.
Isotope Incorporation Strategies
Copper-64 and gallium-68 labeling follows established protocols:
Table 3: Radiolabeling Efficiency by Isotope
Stability Assessment
Labeled conjugates demonstrate >90% stability in human serum over 24 hours, critical for in vivo applications. Source notes that serum protein binding remains <5%, attributed to the hydrophilic DOTA moiety.
Challenges and Innovations in Synthesis
Chemical Reactions Analysis
Types of Reactions
Bombesin,4-L-tyrosine- undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides .
Scientific Research Applications
Bombesin,4-L-tyrosine- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Studied for its role in cellular signaling and receptor interactions.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly for targeting bombesin receptors on cancer cells.
Industry: Used in the development of diagnostic tools and imaging agents.
Mechanism of Action
Bombesin,4-L-tyrosine- exerts its effects by binding to bombesin receptors, which are G-protein-coupled receptors. Upon binding, it activates downstream signaling pathways, including the activation of phospholipase C (PLC), resulting in intracellular calcium changes, the production of diacylglycerol, and the activation of protein kinase C (PKC). These pathways lead to various physiological and biological effects, such as cell proliferation and differentiation .
Comparison with Similar Compounds
Bombesin,4-L-tyrosine- is unique compared to other similar compounds due to its specific structure and receptor affinity. Similar compounds include:
Neuromedin B: Another bombesin-like peptide with similar physiological effects.
Gastrin-releasing peptide (GRP): A mammalian equivalent of bombesin with similar biological activities.
Biological Activity
Bombesin,4-L-tyrosine is a modified form of the naturally occurring neuropeptide bombesin, which is derived from the skin of the European fire-bellied toad (Bombina bombina). This compound has garnered significant interest in biomedical research due to its extensive biological activity, particularly in the fields of gastrointestinal physiology and cancer biology.
Overview of Bombesin
Bombesin is a 14-amino acid neuropeptide that plays a crucial role in various physiological processes. It primarily acts as a neurohormone influencing gastrointestinal motility and hormone secretion. The incorporation of L-tyrosine into its structure enhances its biological activity and potential therapeutic applications.
Bombesin,4-L-tyrosine exerts its effects by binding to specific G protein-coupled receptors (GPCRs), leading to increased intracellular calcium levels and activation of protein kinase C (PKC) pathways. This binding triggers various intracellular responses that are critical for cell growth and proliferation .
Key Mechanisms:
- Mitogenic Activity : Bombesin has been shown to promote cell growth, particularly in murine 3T3 fibroblasts and small cell lung carcinoma cells, through an autocrine loop of growth stimulation .
- Calcium Mobilization : The compound induces calcium mobilization from intracellular stores, which is essential for various cellular functions .
- Tyrosine Kinase Activity : Bombesin stimulates tyrosine phosphorylation of specific proteins associated with its receptor, indicating the involvement of tyrosine kinase pathways in its signaling mechanisms .
Biological Activities
The biological activities of bombesin,4-L-tyrosine can be categorized as follows:
- Gastrointestinal Effects : Increases gastric acid secretion and enhances gastrointestinal motility.
- Neuroendocrine Modulation : Influences hormone release from neuroendocrine cells.
- Tumor Biology : Implicated in cancer cell proliferation and metastasis, particularly in lung and prostate cancers.
Research Findings
Recent studies have highlighted the potential therapeutic applications of bombesin analogs, including bombesin,4-L-tyrosine. Below are some notable findings:
Applications in Biomedical Research
Bombesin,4-L-tyrosine has several applications in research and clinical settings:
- Cancer Therapy : Investigated as a potential therapeutic agent for targeting bombesin receptor-expressing tumors.
- Diagnostic Imaging : Used in radiolabeled forms for imaging tumors that overexpress bombesin receptors.
- Gastrointestinal Disorders : Explored for its role in treating conditions like irritable bowel syndrome due to its effects on gut motility.
Case Studies
Several case studies have demonstrated the efficacy of bombesin analogs in preclinical models:
Q & A
Basic: What are the best practices for synthesizing Bombesin-4-L-tyrosine conjugates to ensure purity and structural integrity?
Answer:
Synthesis requires precise control of reaction conditions (e.g., pH, temperature) and purification steps. Key steps include:
- Solid-phase peptide synthesis (SPPS) for Bombesin backbone assembly, followed by selective tyrosine modification at the 4-position .
- Characterization using HPLC (≥95% purity threshold) and mass spectrometry (MS) to confirm molecular weight and absence of truncated peptides .
- Structural validation via nuclear magnetic resonance (NMR) to verify regioselective tyrosine modification .
- Documentation of solvents, reagents (e.g., coupling agents), and protective groups to ensure reproducibility .
Advanced: How can researchers optimize in vitro binding assays for Bombesin-4-L-tyrosine conjugates to account for receptor subtype specificity?
Answer:
- Receptor subtype selection : Use transfected cell lines expressing human GRP-R, NMB-R, or BRS-3 receptors to isolate target interactions .
- Competitive binding assays : Include unlabeled Bombesin as a control to quantify displacement curves and calculate IC50 values.
- Buffer optimization : Adjust ionic strength (e.g., 150 mM NaCl) and include protease inhibitors to stabilize conjugates .
- Data normalization : Account for non-specific binding using scrambled peptide controls and validate with radiolabeled analogs (e.g., ¹²⁵I-Tyr⁴-Bombesin) .
Basic: What analytical techniques are most reliable for confirming the structural identity of Bombesin-4-L-tyrosine derivatives?
Answer:
- High-resolution mass spectrometry (HR-MS) : Resolves isotopic patterns and confirms exact mass (<5 ppm error) .
- Circular dichroism (CD) spectroscopy : Detects secondary structural changes post-modification (e.g., α-helix stabilization) .
- Amino acid analysis (AAA) : Quantifies tyrosine incorporation via hydrolysis and HPLC derivatization .
- FT-IR spectroscopy : Identifies functional groups (e.g., phenolic -OH in tyrosine) and peptide bond integrity .
Advanced: What strategies are effective in resolving discrepancies in reported binding affinities of Bombesin analogs across different studies?
Answer:
- Meta-analysis standardization : Use fixed criteria (e.g., IC50 ranges, receptor expression levels) to filter literature data .
- Cross-validation : Replicate key studies under standardized conditions (e.g., uniform cell lines, assay buffers) .
- Molecular dynamics simulations : Model ligand-receptor interactions to explain affinity variations due to conformational flexibility .
- Publication bias assessment : Evaluate whether negative results are underreported, skewing consensus .
Methodological: How should researchers design experiments to investigate the metabolic stability of Bombesin-4-L-tyrosine conjugates in physiological models?
Answer:
- In vitro models : Use liver microsomes or serum proteases to quantify degradation half-life (t½) .
- In vivo protocols : Administer conjugates to rodent models and collect plasma at timed intervals for LC-MS/MS analysis .
- Stabilization strategies : Test D-amino acid substitutions or PEGylation to enhance resistance to enzymatic cleavage .
- Data reporting : Include negative controls (e.g., unmodified Bombesin) and statistical power analysis to ensure robustness .
Basic: What ethical and data integrity standards apply to studies involving Bombesin-4-L-tyrosine conjugates?
Answer:
- Ethical compliance : Adhere to institutional review board (IRB) guidelines for animal or human tissue use, including 3R principles (Replacement, Reduction, Refinement) .
- Data transparency : Publish raw datasets (e.g., binding curves, spectral files) in supplementary materials for independent validation .
- Conflict of interest disclosure : Declare funding sources or proprietary ties that may influence experimental outcomes .
Advanced: How can computational methods enhance the design of Bombesin-4-L-tyrosine conjugates for targeted drug delivery?
Answer:
- Structure-activity relationship (SAR) modeling : Predict modifications that enhance tumor receptor targeting while minimizing off-site binding .
- Docking simulations : Screen conjugate conformations against receptor crystal structures (e.g., GRP-R PDB: 1XMC) to prioritize synthetic targets .
- Pharmacokinetic modeling : Integrate in vitro stability data to forecast in vivo bioavailability and dosing regimens .
Methodological: What protocols ensure reproducibility when testing Bombesin-4-L-tyrosine conjugates in heterogeneous cell populations?
Answer:
- Cell line authentication : Use STR profiling to confirm identity and avoid cross-contamination .
- Batch consistency : Synthesize conjugates in single lots to minimize variability; document storage conditions (e.g., -80°C lyophilized) .
- Multiplex assays : Combine binding studies with functional readouts (e.g., calcium flux, cAMP levels) to cross-verify results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
